molecular formula C17H24N2O4 B13976422 2-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid

2-(3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)phenyl)acetic acid

Cat. No.: B13976422
M. Wt: 320.4 g/mol
InChI Key: FKGBYODNUDXRQX-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[3-(carboxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester is a chemical compound with a complex structure that includes a piperazine ring, a carboxylic acid group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-[3-(carboxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester typically involves multiple steps, including the formation of the piperazine ring, the introduction of the carboxymethyl group, and the esterification with tert-butyl alcohol. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinecarboxylic acid, 4-[3-(carboxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[3-(carboxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[3-(carboxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester
  • 1-Boc-4-(piperidin-4-yl)-piperazine
  • 1-tert-Butoxycarbonyl-4-(piperidin-4-yl)piperazine

Uniqueness: 1-Piperazinecarboxylic acid, 4-[3-(carboxymethyl)phenyl]-, 1-(1,1-dimethylethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.

Properties

Molecular Formula

C17H24N2O4

Molecular Weight

320.4 g/mol

IUPAC Name

2-[3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]phenyl]acetic acid

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-9-7-18(8-10-19)14-6-4-5-13(11-14)12-15(20)21/h4-6,11H,7-10,12H2,1-3H3,(H,20,21)

InChI Key

FKGBYODNUDXRQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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